

Technical Guide: Structure Elucidation of 1-(2-Methoxyethyl)piperazin-2-one

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)piperazin-2-one

CAS No.: 194351-04-7

Cat. No.: B067513

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Executive Summary

- Target Molecule: **1-(2-Methoxyethyl)piperazin-2-one**
- Molecular Formula:
- Exact Mass: 158.1055 Da
- Core Challenge: Distinguishing the N1-substituted isomer (amide nitrogen) from the thermodynamically favored N4-substituted isomer (amine nitrogen).
- Primary Validation Method: 2D NMR (HMBC) demonstrating connectivity between the side-chain
-protons and the lactam carbonyl (C2).

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to elucidation, as it dictates the isomeric distribution and potential impurities.

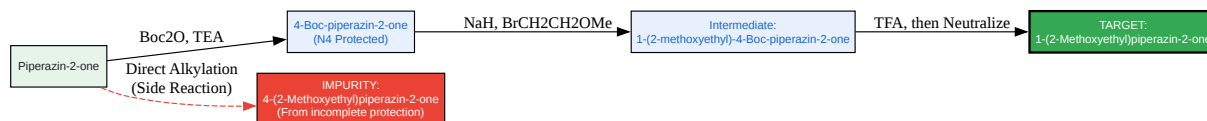
Synthetic Route: N1-Selective Alkylation

Direct alkylation of piperazin-2-one favors the more nucleophilic N4 (amine) position. To achieve the N1 (amide) product, a protection-deprotection strategy is required.

Protocol:

- Protection: React piperazin-2-one with Boc2O, TEA to yield 4-Boc-piperazin-2-one.
- Alkylation: Deprotonate N1 (amide pKa ~16-17) using NaH in DMF, followed by addition of 1-bromo-2-methoxyethane.
- Deprotection: Acidic cleavage (TFA/DCM) removes the Boc group to yield the target.

Dot Diagram: Synthetic Logic & Impurities[1]



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Caption: Synthetic workflow distinguishing the target N1-isomer from the N4-impurity.

Analytical Strategy: Step-by-Step Elucidation

A. High-Resolution Mass Spectrometry (HRMS)[1]

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).
- Parent Ion:

(Calc. for

).

- Fragmentation Pattern (MS/MS):
 - 159
100: Loss of the methoxyethyl side chain (, 59 Da).
 - 159
131: Loss of CO (28 Da), characteristic of cyclic lactams.

B. Infrared Spectroscopy (FT-IR)[1]

- Lactam C=O: Strong band at 1645–1660 cm^{-1} . (Lower frequency than typical ketones due to amide resonance).
- Ether C-O: Medium/Strong band at 1110–1120 cm^{-1} .
- Amine N-H: Broad weak band at 3300–3400 cm^{-1} (confirming N4 is secondary and unsubstituted).

C. Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.

1. Predicted ^1H NMR Data (400 MHz,

)

Note: Chemical shifts (

) are estimates based on electronic environments of analogous piperazinones.

Position	Group	(ppm)	Multiplicity	(Hz)	Assignment Logic
Side Chain		3.35	Singlet	-	Terminal methoxy group.
Side Chain		3.55	Triplet	5.2	Deshielded by oxygen.
Side Chain		3.62	Triplet	5.2	Attached to amide Nitrogen (N1).
Ring		3.50	Singlet*	-	Between C=O and N4. *May appear as broad s due to N4 exchange.
Ring		3.05	Triplet	5.8	Adjacent to amine (N4); most shielded ring protons.
Ring		3.42	Triplet	5.8	Adjacent to amide (N1); deshielded relative to C5.
Amine		1.8-2.5	Broad	-	Exchangeable proton.

2. Predicted ¹³C NMR Data

- C2 (Carbonyl):168.5 ppm (Diagnostic for lactam).
- C3: 50.2 ppm (Alpha to amine and carbonyl).

- C5: 42.5 ppm.
- C6: 48.0 ppm.[1]
- Side Chain (): 46.5 ppm.
- Side Chain (): 70.1 ppm.
- Methoxy (): 58.9 ppm.

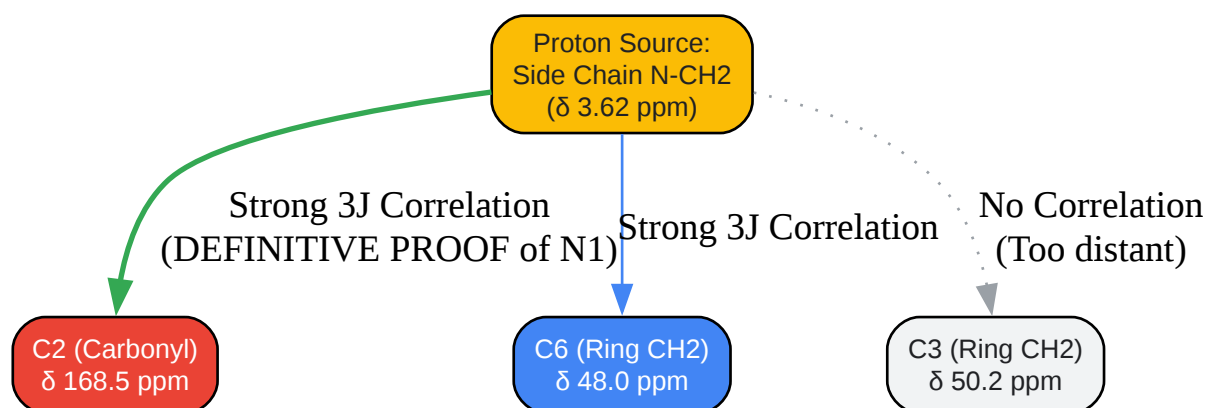
The "Smoking Gun": Distinguishing N1 vs. N4 Isomers

The critical task is proving the alkyl group is on N1. We use HMBC (Heteronuclear Multiple Bond Correlation) to visualize long-range couplings (2-3 bonds).

Logic:

- If N1-substituted: The side chain -protons () are 3 bonds away from the Carbonyl Carbon (C2). Correlation Observed.
- If N4-substituted: The side chain -protons () are 4+ bonds away from the Carbonyl Carbon (C2). No Correlation.

Dot Diagram: HMBC Connectivity Proof



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Caption: HMBC correlations confirming N1-substitution. The link to C2 is impossible for the N4-isomer.

Quality Control & Storage

- Purity Check: Monitor for the bis-alkylated impurity (1,4-di(2-methoxyethyl)piperazin-2-one). This will show two distinct methoxy sets in ^1H NMR and no NH signal.
- Hygroscopicity: Piperazinones are often hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C .
- Solubility: Highly soluble in water, methanol, and DCM. Avoid protic solvents for NMR if observing labile NH protons (use
or
).

References

- General Piperazinone Synthesis
 - Title: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[2][3]
 - Source: Thieme Chemistry (Synthesis 2023).
- NMR of N-Substituted Piperazines

- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[4]
- Source: RSC Advances, 2018.[4]
- URL:[[Link](#)]
- Piperazinone Fragmentation (MS)
 - Title: Mass Fragmentation Characteristics of Piperazine Analogues.
 - Source: Journal of Chinese Mass Spectrometry Society.
 - URL:[[Link](#)]

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Sources

- 1. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
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